molecular formula C28H38O5 B584255 (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one CAS No. 1350468-78-8

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one

Cat. No. B584255
CAS RN: 1350468-78-8
M. Wt: 454.607
InChI Key: MGZAGEZPKGTPRU-RNRUCVIISA-N
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Description

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one, also known as Trenbolone acetate, is a synthetic steroid hormone that is widely used in the field of animal husbandry. Trenbolone acetate is a potent anabolic steroid that is known for its muscle-building and growth-promoting properties. It is commonly used in the beef industry to promote weight gain and increase muscle mass in cattle.

Scientific Research Applications

  • Potential Steroidal Antiestrogens : A series of analogues of 17beta-estradiol, including compounds structurally similar to "(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one," were synthesized and tested for their ability to compete with 17beta-estradiol for the estrogen-receptor protein. These compounds showed varying degrees of activity in vitro and were also evaluated for their antiuterotrophic activity in immature rats and mice (Clark, Omar, & Prestwich, 1977).

  • Inhibitors of 17beta-Hydroxysteroid Dehydrogenase Type 1 : Research on bis(hydroxyphenyl) substituted azoles, thiophenes, benzenes, and aza-benzenes, which include compounds similar to the query molecule, focused on their role as inhibitors of 17beta-HSD1. These compounds demonstrated inhibitory activity towards 17beta-HSD1, responsible for the conversion of estrone to the more active estrogen, 17beta-estradiol. This inhibition is relevant for the treatment of estrogen-dependent diseases (Bey et al., 2008).

  • Structural Studies and Derivatives of Estrone : Investigations into the molecular structure of estrone derivatives, including those similar to the compound , have been conducted. These studies include the synthesis and structural analysis through methods such as X-ray analysis and NMR spectroscopy, enhancing our understanding of these compounds and their potential applications (Baranovsky et al., 2008).

  • Role in Estrogen Receptor Modulation : Research on bis(hydroxyphenyl)triazoles, closely related to the compound , has explored their role in inhibiting 17beta-HSD1 and their selectivity towards 17beta-HSD2. These compounds have potential in the treatment of estrogen-dependent diseases due to their ability to modulate estrogen receptor activity (Al-Soud et al., 2009).

  • Analogues for Estrogenic Activity and Breast Cancer Treatment : The synthesis and evaluation of various ester derivatives of estradiol, including structures similar to the compound of interest, have been conducted. These studies focus on their potential as selective estrogen receptor modulators (SERMs) for breast cancer treatment and their estrogenic activity (Jiang, Sowell, & Zhu, 2006).

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-6-oxo-3-pentanoyloxy-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-26(30)32-18-10-11-19-20-14-15-28(3)23(21(20)17-24(29)22(19)16-18)12-13-25(28)33-27(31)9-7-5-2/h10-11,16,20-21,23,25H,4-9,12-15,17H2,1-3H3/t20-,21-,23+,25+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAGEZPKGTPRU-RNRUCVIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172351
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1350468-78-8
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350468-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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